molecular formula C10H9N2NaO2 B047058 Sodium 5-phenyl-2-pyrazoline-1-carboxylate CAS No. 121306-86-3

Sodium 5-phenyl-2-pyrazoline-1-carboxylate

Cat. No. B047058
CAS RN: 121306-86-3
M. Wt: 212.18 g/mol
InChI Key: KFTLNIRJGYOQRK-UHFFFAOYSA-M
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Description

Sodium 5-phenyl-2-pyrazoline-1-carboxylate is a derivative of pyrazoline, a five-membered ring heterocycle with two nitrogen atoms at different positions . Pyrazoline derivatives are known for their broad range of pharmacological activities and are present in several marketed molecules with a wide range of uses .


Synthesis Analysis

Pyrazolines can be prepared by several synthesis strategies, focusing on greener and more economical ways for their synthesis . Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions for the synthesis of pyrazoline and its analogs . For instance, a series of 1, 3, 5-trisubstituted-2-pyrazoline derivatives were synthesized through cyclization of phenylhydrazine with α,β-unsaturated ketones using methanoic acid as a catalyst under thermal conditions .


Molecular Structure Analysis

The pyrazoline moiety consists of a five-member ring with two nitrogen atoms at different positions . It exists as three isomeric forms of 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline .


Chemical Reactions Analysis

Pyrazoline derivatives can be prepared by several synthesis strategies . For instance, a series of 1, 3, 5-trisubstituted-2-pyrazoline derivatives were synthesized through cyclization of phenylhydrazine with α,β-unsaturated ketones .

Future Directions

Pyrazolines have the potential for dynamic applications and could provide a new range of applications that would revolutionize various fields . The potential applications of pyrazolines are vast and ever-growing, but they have yet to make in-roads into real-life applications . This suggests a promising future direction for the study and application of Sodium 5-phenyl-2-pyrazoline-1-carboxylate and other pyrazoline derivatives.

properties

IUPAC Name

sodium;3-phenyl-3,4-dihydropyrazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.Na/c13-10(14)12-9(6-7-11-12)8-4-2-1-3-5-8;/h1-5,7,9H,6H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTLNIRJGYOQRK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1C2=CC=CC=C2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923772
Record name Sodium 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121306-86-3
Record name 1H-Pyrazole-1-carboxylic acid, 4,5-dihydro-5-phenyl-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121306863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl chloroformate (12 g) was added dropwise under ice cooling to a solution of 14.6 g 5-phenyl-2-pyrazoline and 12 g triethylamine in 100 ml chloroform, and the mixture was stirred at room temperature for three hours. The reaction mixture was washed with 3% hydrochloric acid and 3% aqueous solution of sodium bicarbonate in that order and then dried over anhydrous sodium sulfate. The solvent was distilled off from the dried solution, and the oily residue thus obtained (20 g) was dissolved in 80 ml ethanol. To this ethanolic solution, was added 10 ml of 40% aqueous solution of caustic soda, the mixture was stirred at room temperature for one hour, and the crystals which precipitated out were collected by filtration and dried under reduced pressure, affording 12 g of pure product. M.p.: 210° C. (dec.); NMR (D2O): 2.6-3.4 (2H, m), 4.7 (1H, dd, J=12,5 Hz), 7.14 (1H, t, J=2 Hz), 7.40 (5H, s).
Quantity
12 g
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reactant
Reaction Step One
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14.6 g
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reactant
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12 g
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reactant
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100 mL
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solvent
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aqueous solution
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80 mL
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Synthesis routes and methods II

Procedure details

Ethyl chlorofromate (12 g) was added dropwise under ice cooling to a solution of 14.6 g 5-phenyl-2-pyrazoline and 12 g triethylamine in 100 ml chloroform, and the mixture was stirred at room temperature for three hours. The reaction mixture was washed with 3% hydrochloric acid and 3% aqueous solution of sodium bicarbonate in that order and then dried over anhydrous sodium sulfate. The solvent was distilled off from the dried solution, and the oily residue thus obtained (20 g) was dissolved in 80 ml ethanol. To this ethanolic solution, was added 10 ml of 40% aqueous solution of caustic soda, the mixture was stirred at room temperature for one hour, and the crystals which precipitated out were collected by filtration and dried under reduced pressure, affording 12 g of pure product. M.p.: 210° C. (dec.); NMR (D2O): 2.6-3.4 (2H, m), 4.7 (1H, dd, J=12, 5 Hz), 7.14 (1H, t, J=2 Hz), 7.40 (5H, s).
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three

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